5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a bromine atom, a thiophene ring, and a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and triazole rings imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Coupling Reaction: The final step involves coupling the brominated thiophene with the triazole ring under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene and triazole rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like dimethylformamide (DMF), are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or amines, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as a precursor in the synthesis of more complex molecules with desired properties for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with applications in medicinal chemistry.
5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole: A compound with a similar structure but different biological activities.
Thiophene Derivatives: Various thiophene-based compounds with diverse applications in material science and medicinal chemistry.
Uniqueness
5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of a brominated thiophene ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H7BrN4S |
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Molecular Weight |
259.13 g/mol |
IUPAC Name |
5-bromo-1-(thiophen-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-6-10-7(9)11-12(6)3-5-1-2-13-4-5/h1-2,4H,3H2,(H2,9,11) |
InChI Key |
RCCOLDVPWLGJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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